molecular formula C10H12Cl2O B8627553 1-Chloro-4-(4-chlorobutoxy)benzene

1-Chloro-4-(4-chlorobutoxy)benzene

Cat. No. B8627553
M. Wt: 219.10 g/mol
InChI Key: BJBQMRZLIZKNKZ-UHFFFAOYSA-N
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Patent
US07816475B2

Procedure details

A 1 L flask provided with a stirrer was charged with 128.6 g (1.0 mol) of p-chlorophenol (available from Tokyo Chemical Industry Co., Ltd.), 52.0 g (1.3 mols) of sodium hydroxide (available from Wako Pure Chemical Industries Ltd.), 152.4 g (1.2 mols) of 1,4-dichlorobutane (available from Tokyo Chemical Industry Co., Ltd.) and 300 g of water. The content was maintained at 80° C. for 4 hours. Then the reaction liquid was cooled to room temperature, and deposited NaCl, produced by side reaction, was filtered off. The organic phase was separated and subjected to distillation under reduced pressure to give 177.4 g of the target p-(4-chlorobutoxy)chlorobenzene (yield: 81%, purity: 98%).
Quantity
128.6 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
152.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-].[Na+].[Cl:11][CH2:12][CH2:13][CH2:14][CH2:15]Cl.[Na+].[Cl-]>O>[Cl:11][CH2:12][CH2:13][CH2:14][CH2:15][O:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
128.6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
52 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
152.4 g
Type
reactant
Smiles
ClCCCCCl
Name
Quantity
300 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L flask provided with a stirrer
CUSTOM
Type
CUSTOM
Details
Then the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
produced by side reaction
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCCCCOC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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